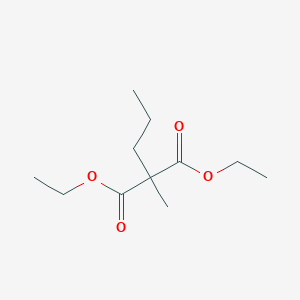
4-羟基苯甲醛-13C
描述
4-Hydroxybenzaldehyde-13C is a chemical compound that is used in various scientific research applications. It is a labeled compound that is used in the field of chemistry and biochemistry. This compound is synthesized using a particular method, and it has various advantages and limitations for lab experiments.
科学研究应用
有机化学和合成:
- 氯化的 3,4-二羟基苯甲醛在碱性水溶液中表现出独特的 17O NMR 光谱特征,表明其在合成酚盐阴离子中的潜力 (Kolehmainen 等人,1995).
- 衍生自 4-羟基苯甲醛的仲酰胺基连接子通过生成高纯度产物增强了固相有机合成 (Swayze, 1997).
- 一项研究开发了一种将 4-羟基苯甲醛转化为各种芳香羰基化合物的有效方法,展示了其在有机化学中的用途 (Jiang 等人,2014).
制药应用:
- 4-羟基苯甲醛已被用于有效治疗恶性淋巴瘤,表明其在治疗淋巴瘤和白血病方面的潜力 (肿瘤研究杂志,2018).
- 衍生自羽扇豆生物碱的 4-羽扇豆基苯甲醛衍生物显示出很高的抗菌活性,使其成为药物应用的候选者 (Nurkenov 等人,2022).
- 4-羟基苯甲醛通过 Src/丝裂原活化蛋白激酶通路促进角质形成细胞迁移,加速急性伤口愈合 (Kang 等人,2017).
材料科学和稳定性研究:
- 寡-4-羟基苯甲醛是一种稳定的耐热氧化低聚物,在各个领域具有广阔的应用前景 (Mart 等人,2004).
- 4-羟基苯甲醛在超临界二氧化碳中的溶解度提高了其溶解能力,这有利于工业应用 (Jin 等人,2014).
分析化学:
- 4-羟基苯甲醛在各种有机溶剂中的溶解度对其溴化过程和其他分析应用至关重要 (Wang 等人,2017).
- 优化的燃烧条件和萃取参数可以使用香兰素和 4-羟基苯甲醛的 13CV-PDB 数据改善香草的真实性评估 (Scharrer & Mosandi, 2002).
作用机制
Target of Action
4-Hydroxybenzaldehyde-13C, also known as 4-HBd-13C, is a stable isotope labelled compound . It has been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. It has also been investigated for its potential to treat cancer and Alzheimer’s disease .
Mode of Action
These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group . The aldehyde group can interact with various biological targets, potentially influencing their function.
Biochemical Pathways
4-HBd-13C is involved in the biosynthesis of simple phenolic acids in plants . These phenolic acids, such as benzoic and cinnamic acids and their hydroxylated derivatives, play crucial roles in plant metabolism and defense. They are also the most abundant in soils and many are described as allelochemicals .
Pharmacokinetics
The pharmacokinetics of 4-HBd-13C have been studied in rats. After administration, it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-HBd-13C is low, around 5.33% . It is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
This suggests that 4-HBd-13C may exert its effects, at least in part, through its metabolite .
Action Environment
The action, efficacy, and stability of 4-HBd-13C can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C . Furthermore, pathological conditions, such as cerebral ischemia-reperfusion injury, can affect its absorption degree and metabolism rate .
安全和危害
生化分析
Biochemical Properties
4-Hydroxybenzaldehyde-13C plays a significant role in biochemical reactions. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, 4-HBA reacts with hydrogen peroxide in base to form hydroquinone . It interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS) in the biosynthesis of vanillin .
Cellular Effects
4-Hydroxybenzaldehyde-13C has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also exhibits antifungal activity by disrupting cellular antioxidation .
Molecular Mechanism
At the molecular level, 4-Hydroxybenzaldehyde-13C exerts its effects through various mechanisms. It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . It also disrupts cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc., effectively inhibiting fungal growth .
Temporal Effects in Laboratory Settings
4-Hydroxybenzaldehyde-13C is relatively stable under normal conditions . Over time, it can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . These properties make it a versatile intermediate in organic synthesis .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxybenzaldehyde-13C vary with different dosages. For instance, it has been observed that 4-HBA at low dose (50mg/kg), intermediate dose (100mg/kg), and high dose (150mg/kg) showed significant increase in pH, significant decrease in gastric volume, significant decrease in ulcer index and significant decrease in total acidity .
Metabolic Pathways
4-Hydroxybenzaldehyde-13C is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS) in the biosynthesis of vanillin .
属性
IUPAC Name |
4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583841 | |
| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152404-52-9 | |
| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152404-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)







![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
